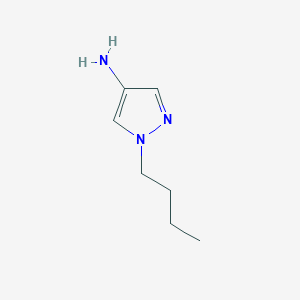

1-Butyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFLCXHPOQVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Butyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Versatile Scaffold

1-Butyl-1H-pyrazol-4-amine represents a key building block in the ever-expanding universe of medicinal chemistry and materials science. As a substituted 4-aminopyrazole, its structural motif is a privileged scaffold, frequently appearing in FDA-approved drugs and a vast array of biologically active compounds.[1] The strategic placement of the butyl group at the N1 position and the amino group at the C4 position imbues this molecule with a unique combination of lipophilicity and nucleophilicity, making it a versatile precursor for the synthesis of novel therapeutic agents and functional materials.[2] This guide, intended for the discerning researcher, aims to provide a comprehensive understanding of the chemical properties and stability of this compound, underpinned by field-proven insights and methodologies. We will delve into its synthesis, reactivity, and stability, offering not just data, but the scientific rationale behind the experimental choices, thereby empowering you to harness the full potential of this valuable compound.

I. Physicochemical Characteristics: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can extrapolate key properties based on the well-characterized behavior of analogous substituted pyrazoles and amines.

| Property | Estimated Value/Characteristic | Rationale and Key Considerations |

| Molecular Formula | C₇H₁₃N₃ | --- |

| Molecular Weight | 139.20 g/mol | --- |

| Appearance | Colorless to pale yellow solid or oil | Unsubstituted 1H-pyrazol-4-amine is a solid.[3] The introduction of the butyl group may lower the melting point, potentially rendering it a low-melting solid or an oil at room temperature. |

| Melting Point | Not available | The melting point of the parent 1H-pyrazole is 70 °C, a value elevated by intermolecular hydrogen bonding.[4] N-alkylation disrupts this hydrogen bonding network, generally leading to lower melting points. |

| Boiling Point | Not available | Expected to be significantly higher than non-polar compounds of similar molecular weight due to the presence of the polar amino and pyrazole functionalities. |

| Solubility | Soluble in organic solvents; sparingly soluble in water | Amines are generally soluble in organic solvents like alcohols, ethers, and benzene.[5][6] The butyl group enhances lipophilicity, while the amino and pyrazole nitrogens can participate in hydrogen bonding, allowing for some water solubility. One polar amine group can typically solubilize an alkyl chain of about four carbons in water.[7] |

| pKa | Not available | The pKa will be influenced by the basicity of the exocyclic amino group and the pyrazole ring nitrogens. Pyrazole itself is a weak base.[4] The electron-donating nature of the butyl group may slightly increase the basicity compared to the unsubstituted parent compound. |

II. Synthesis of this compound: A Practical Two-Step Approach

A reliable and scalable synthesis is paramount for the utilization of any chemical building block. For 1-alkyl-4-aminopyrazoles, a practical and efficient two-step synthetic route starting from the commercially available 4-nitropyrazole has been reported.[8] This method avoids the use of potentially explosive reagents that have been employed in other routes to 4-aminopyrazoles.[9][10]

Workflow for the Synthesis of this compound

Caption: A two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-Butyl-4-nitro-1H-pyrazole via Mitsunobu Reaction

-

Rationale: The Mitsunobu reaction provides a reliable method for the N-alkylation of pyrazoles with primary alcohols under mild conditions.[8] This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the nucleophilic pyrazole nitrogen.

-

Procedure:

-

To a stirred solution of 4-nitropyrazole (1.0 eq.), butan-1-ol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-butyl-4-nitro-1H-pyrazole.

-

Step 2: Synthesis of this compound by Catalytic Hydrogenation

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[8] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

-

Procedure:

-

Dissolve 1-butyl-4-nitro-1H-pyrazole (1.0 eq.) in ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

III. Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the nucleophilic character of the C4-amino group. This functionality serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives.[1]

Key Reactions of the Amino Group

Caption: Key reaction pathways of this compound.

1. Sulfonamidation

The reaction with sulfonyl chlorides provides access to pyrazole-sulfonamide hybrids, a class of compounds with significant pharmacological interest.[1]

-

Experimental Insight: The reaction of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine in acetonitrile at room temperature resulted in an 88% yield of the corresponding N,N-ditosylbenzenesulfonamide.[11] This suggests that the amino group of this compound is sufficiently nucleophilic to readily undergo sulfonamidation.

-

Protocol:

-

Dissolve this compound (1.0 eq.) and triethylamine (2.4 eq.) in acetonitrile.

-

Add a solution of the desired sulfonyl chloride (2.0 eq.) in acetonitrile dropwise at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

-

2. Reductive Amination

Reductive amination is a powerful method for the N-alkylation or N-arylation of the amino group, proceeding through an imine intermediate.[12]

-

Experimental Insight: A one-pot, two-step synthesis has been successfully applied to 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde.[12] The initial condensation to form the imine was achieved by heating under solvent-free conditions, followed by in-situ reduction with sodium borohydride in methanol. This approach is advantageous due to its operational simplicity and short reaction times.

-

Protocol:

-

In an open-topped tube, mix this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.).

-

Heat the mixture (e.g., at 120 °C) for 2 hours under solvent-free conditions.

-

Cool the mixture to room temperature and dissolve the resulting imine intermediate in methanol.

-

Add sodium borohydride (NaBH₄, 2.0 eq.) portion-wise with stirring.

-

Continue stirring at room temperature for 1 hour.

-

Reduce the volume of the reaction mixture, add distilled water, and extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify by column chromatography.

-

3. Diazotization and Subsequent Transformations

The primary amino group can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions.[1] This opens up avenues for the introduction of a wide range of substituents at the C4 position.

IV. Stability and Storage: Ensuring Compound Integrity

The stability of this compound is a critical consideration for its storage and handling, as well as for its use in multi-step syntheses and biological assays.

-

General Stability: Pyrazole rings are generally stable to oxidation.[4] However, like many amines, this compound may be susceptible to air oxidation over time, potentially leading to coloration of the sample.

-

pH Sensitivity: As a basic compound, this compound will form salts in acidic media. The stability of the compound across a range of pH values would need to be experimentally determined, particularly if it is to be used in aqueous biological systems. Pyrazole derivatives have been noted for their pH sensitivity in certain applications.[13]

-

Recommended Storage: To ensure long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

V. Conclusion: A Versatile Tool for Innovation

This compound is a valuable and versatile building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the predictable reactivity of its amino group provide a solid foundation for the creation of diverse molecular architectures. By understanding its chemical properties and stability, researchers can confidently and effectively incorporate this compound into their synthetic strategies, paving the way for the development of novel molecules with desired functions. This guide has aimed to provide a technically sound and practically useful overview to aid in these endeavors.

References

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ResearchGate. Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications | Request PDF. [Link]

- Google Patents.

-

PubChem. 1H-pyrazol-4-amine. [Link]

-

ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Link]

-

ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]

-

ACS Publications. Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines | The Journal of Organic Chemistry. [Link]

-

Synthetic Routes to 4-Amino-Pyrazoles from Vinamidinium Salts. (2007). Synfacts, 2007(11), 1136–1136. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

7.3 Solubility of Amines. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Organic Chemistry II. [Link]

-

Scribd. Properties and Solubility of Amines | PDF | Amine | Physical Chemistry. [Link]

Sources

- 1. 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine|Research Chemical [benchchem.com]

- 2. 1258640-05-9 Cas No. | 1-tert-Butyl-1H-pyrazol-4-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. scribd.com [scribd.com]

- 7. oit.edu [oit.edu]

- 8. researchgate.net [researchgate.net]

- 9. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Butyl-1H-pyrazol-4-amine: Molecular Structure, Physicochemical Properties, and Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Butyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] This document details the molecular structure, physicochemical properties, and a robust framework for the synthesis and analytical characterization of this compound. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as an essential resource for scientists engaged in the synthesis, evaluation, and application of novel pyrazole derivatives. While specific experimental data for the n-butyl isomer is not widely published, this guide establishes a predictive and methodological framework based on established principles and data from closely related analogs.

Introduction

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its unique electronic properties and structural versatility allow it to interact with a diverse range of biological targets. Consequently, pyrazole derivatives have been successfully developed as potent agents for treating a multitude of conditions, exhibiting activities that include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] The established success of pyrazole-containing drugs underscores the value of synthesizing and characterizing novel analogs like this compound for new therapeutic applications.

Profile of this compound

This compound is a functionalized pyrazole featuring an n-butyl group at the N1 position and a primary amine at the C4 position. The N1-alkylation prevents tautomerization, providing a fixed regioisomer crucial for consistent structure-activity relationship (SAR) studies. The 4-amino group serves as a key synthetic handle for further molecular elaboration, enabling its use as a versatile building block for constructing more complex molecules and chemical libraries.

Molecular Structure and Identification

Chemical Structure

The structural representation of this compound is fundamental to understanding its chemical behavior.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance, database searches, and accurate scientific communication.

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not assigned (Analog: 3524-51-4 for 1-Butyl-5 -methyl-1H-pyrazol-5 -amine) | |

| Molecular Formula | C₇H₁₃N₃ | Calculated |

| Molecular Weight | 139.20 g/mol | Calculated |

| Canonical SMILES | CCCCN1C=C(C=N1)N | Calculated |

| InChI | InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5,8H2,1H3 | Calculated |

| InChIKey | YPFUIPTVFZWQDE-UHFFFAOYSA-N | Calculated |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, absorption, and reactivity. While experimental data for this compound is scarce, the following table includes predicted values and data from the parent compound, 1H-pyrazol-4-amine, for reference.

| Property | Predicted/Reference Value | Rationale and Significance |

| Physical State | Solid or liquid | The butyl chain may lower the melting point compared to the parent amine. |

| Melting Point | Not available (Parent amine: 84 °C) | Purity indicator. The alkyl chain is expected to alter crystal lattice packing. |

| Boiling Point | >200 °C (Predicted) | Influences purification methods (e.g., distillation) and thermal stability. |

| pKa (Conjugate Acid) | 5.0 - 6.0 (Predicted) | Governs the ionization state at physiological pH, affecting receptor binding and solubility. |

| LogP (Octanol/Water) | 1.0 - 1.5 (Predicted) | A key indicator of lipophilicity, which impacts membrane permeability and ADME properties. |

| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | Crucial for selecting appropriate solvents for reactions, purification, and biological assays. |

Synthesis and Purification

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The most logical approach for constructing the 1-substituted-4-aminopyrazole core is a three-step sequence involving pyrazole formation, nitration, and subsequent reduction.[4]

Proposed Synthetic Protocol

This protocol is a validated, multi-step process that ensures high purity and yield. The choice of reagents and conditions is based on established chemical principles for pyrazole synthesis.

Step 1: Synthesis of 1-Butyl-1H-pyrazole

-

Causality: This initial step builds the core heterocyclic ring. The reaction of pyrazole with an alkyl halide under basic conditions is a standard and efficient N-alkylation method. Sodium hydride is a strong, non-nucleophilic base that deprotonates the pyrazole, forming a highly nucleophilic pyrazolide anion that readily attacks the butyl bromide.

-

Procedure:

-

Suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of pyrazole (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Add 1-bromobutane (1.05 eq.) dropwise.

-

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, quench cautiously with water, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by vacuum distillation.

-

Step 2: Nitration of 1-Butyl-1H-pyrazole

-

Causality: This step installs the precursor to the amine group at the C4 position. A mixture of nitric and sulfuric acid is a classic and potent nitrating agent. The highly acidic environment generates the nitronium ion (NO₂⁺), a powerful electrophile that attacks the electron-rich C4 position of the pyrazole ring.

-

Procedure:

-

Add 1-Butyl-1H-pyrazole (1.0 eq.) to concentrated sulfuric acid at 0 °C.

-

Add a mixture of concentrated nitric acid (1.1 eq.) and sulfuric acid dropwise, keeping the internal temperature below 10 °C.

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, 1-Butyl-4-nitro-1H-pyrazole, with dichloromethane.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to yield the crude product.

-

Step 3: Reduction of 1-Butyl-4-nitro-1H-pyrazole to this compound

-

Causality: This final step converts the nitro group to the target amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is an excellent catalyst that adsorbs both the substrate and hydrogen gas, facilitating the reduction on its surface.

-

Procedure:

-

Dissolve the nitro-pyrazole (1.0 eq.) in methanol or ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution.[5] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 7.2-7.4 (s, 1H): Singlet corresponding to the proton at the C5 position of the pyrazole ring.

-

δ 7.0-7.2 (s, 1H): Singlet for the proton at the C3 position.

-

δ 3.9-4.1 (t, 2H): Triplet for the -CH₂- group of the butyl chain attached to the ring nitrogen (N1).

-

δ 3.5-3.8 (br s, 2H): Broad singlet for the -NH₂ protons. This signal may exchange with D₂O.

-

δ 1.7-1.9 (m, 2H): Multiplet (sextet) for the second -CH₂- group of the butyl chain.

-

δ 1.3-1.5 (m, 2H): Multiplet (sextet) for the third -CH₂- group of the butyl chain.

-

δ 0.9-1.0 (t, 3H): Triplet for the terminal -CH₃ group of the butyl chain.

-

-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 135-140: C5 carbon of the pyrazole ring.

-

δ 125-130: C3 carbon of the pyrazole ring.

-

δ 115-120: C4 carbon, attached to the amino group.

-

δ 48-52: N-CH₂ carbon of the butyl group.

-

δ 30-33: Second CH₂ carbon of the butyl group.

-

δ 19-22: Third CH₂ carbon of the butyl group.

-

δ 13-15: Terminal CH₃ carbon of the butyl group.

-

-

Experimental Protocol:

-

Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[6] For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the protonated molecular ion [M+H]⁺.

-

Expected Data (ESI-MS):

-

Molecular Ion: A prominent peak at m/z 140.12 ([M+H]⁺), confirming the molecular formula C₇H₁₃N₃.

-

Key Fragments: Potential fragmentation could involve the loss of the butyl group, leading to a fragment at m/z 83.05.

-

-

Experimental Protocol:

-

Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da).

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7]

-

Expected Characteristic Absorptions:

-

3300-3500 cm⁻¹: Two sharp-to-medium bands, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[7]

-

2850-2960 cm⁻¹: Strong, sharp bands corresponding to the C-H stretching of the butyl group's CH₂, and CH₃ groups.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration of the primary amine.

-

~1550-1580 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

-

1250-1335 cm⁻¹: C-N stretching of the aromatic amine.

-

-

Experimental Protocol:

-

Prepare a sample as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Analytical Characterization Workflow

Caption: Integrated workflow for the analytical characterization of the target compound.

Safety, Handling, and Storage

-

Hazard Identification: Based on data for the parent 1H-pyrazol-4-amine, this compound should be handled as potentially hazardous.[8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

-

Handling:

-

Use only in a well-ventilated area or a chemical fume hood.[9]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, dark place.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

-

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a comprehensive technical framework for its synthesis, purification, and detailed characterization. By adhering to the outlined protocols, researchers can ensure the production of high-purity material and reliably verify its molecular structure. The integration of NMR, MS, and IR spectroscopy provides a robust, self-validating methodology essential for advancing research and development efforts that utilize this promising pyrazole derivative.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link]

- Bekkali, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4833.

- Fujisawa, K., et al. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures.

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

-

American Elements. (n.d.). 1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Retrieved from [Link]

- Lee, K. G., & Shin, H. S. (2017). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological research, 33(1), 59–65.

- Basile, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3736.

- D'Souza, S., & Belnavis, A. (2020). NMR Characterization of RNA Small Molecule Interactions. Methods in molecular biology (Clifton, N.J.), 2114, 131–147.

- ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.

-

Chemistry Steps. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

Sources

- 1. 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Butyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the dynamic landscape of pharmaceutical and agrochemical research, novel heterocyclic amines like 1-Butyl-1H-pyrazol-4-amine serve as critical building blocks for the synthesis of new chemical entities. As with any research chemical, a thorough understanding of its safe handling, storage, and emergency management is paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven perspective on the safety protocols and handling precautions for this compound, drawing upon established best practices for structurally similar compounds.

Hazard Identification and Risk Assessment: A Proactive Approach

GHS Hazard Classification (Anticipated): Based on data from similar pyrazole compounds, this compound should be handled as a substance with the following potential hazards:

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2][4]

Causality Behind the Hazards: The amine functional group can impart basic properties, leading to irritation of the skin, eyes, and mucous membranes. The pyrazole ring itself, a common scaffold in bioactive molecules, can also contribute to local tissue irritation upon direct contact.

Table 1: Hazard Summary and Precautionary Statements

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Precautionary Statements (Prevention & Response) |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation | P264: Wash hands thoroughly after handling.[5] P280: Wear protective gloves.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P332+P317: If skin irritation occurs: Get medical help.[3] |

| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] P337+P317: If eye irritation persists: Get medical help.[3] |

| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[7] P301+P317: IF SWALLOWED: Get medical help.[3] P330: Rinse mouth.[3] |

| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] P319: Get medical help if you feel unwell.[3] |

Prudent Handling and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. The causality is clear: creating a physical barrier between the researcher and the chemical agent is the most direct way to prevent exposure.

Engineering Controls:

-

Fume Hood: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

-

Skin Protection:

-

Gloves: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for specific breakthrough times. Always inspect gloves for tears or punctures before use.[8]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[8]

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][8]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Remove contaminated clothing immediately and launder it before reuse.[9]

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial not only for safety but also for maintaining the chemical integrity of this compound.

-

Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric components.[1][7]

-

Atmosphere: For long-term storage and to prevent degradation, especially given the amine functionality which can be sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][7]

-

Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other relevant safety information.

Experimental Protocols: Managing Air and Moisture Sensitivity

The amine group in this compound suggests potential sensitivity to air and moisture. For reactions requiring anhydrous or anaerobic conditions, the following protocols are essential.

Workflow for Handling Air-Sensitive Reagents:

Caption: Workflow for handling air-sensitive reagents.

Step-by-Step Syringe Transfer Protocol:

-

Dry Equipment: Ensure the syringe and needle are thoroughly dried, ideally in an oven, and allowed to cool in a desiccator or under a stream of inert gas.[10][11]

-

Inert Atmosphere: The flask containing this compound should be equipped with a septum and under a positive pressure of an inert gas (argon or nitrogen).[11]

-

Flush Syringe: Flush the syringe with the inert gas by drawing the gas into the syringe and expelling it several times.[10]

-

Withdraw Reagent: Puncture the septum of the reagent bottle with the needle and slowly withdraw the desired amount of the chemical.

-

Transfer Reagent: Transfer the chemical to the reaction flask by puncturing the septum of the reaction flask.

-

Clean-up: Immediately and carefully clean the syringe and needle after use to prevent clogging and corrosion.[12]

Emergency Procedures: A Self-Validating System

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[9]

-

Ventilate: If safe to do so, increase ventilation to the area.[13][14]

-

Assess: Evaluate the extent of the spill and determine if it can be safely managed by laboratory personnel. For large spills, or if you are uncertain, contact your institution's emergency response team.

-

Contain: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[14][15] Work from the outside of the spill inwards.[15]

-

Clean-up: Carefully scoop the absorbent material into a sealable container for hazardous waste disposal.[15]

-

Decontaminate: Clean the spill area with a suitable decontaminating agent.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[7]

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[9][16] Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Emergency Response Decision Tree:

Caption: Decision tree for chemical spill response.

References

-

Enamine. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet for 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.

-

Fisher Scientific. Safety Data Sheet for 4-Amino-1-methyl-1H-pyrazole.

-

Fisher Scientific. Safety Data Sheet for 1H-Pyrazole.

-

Apollo Scientific. 1-tert-Butyl-1H-pyrazol-4-amine hydrochloride.

-

Princeton University Environmental Health & Safety. Chemical Spill Procedures.

-

New Mexico State University. Chemical Exposure and Spill Response Procedures.

-

Sigma-Aldrich. Handling air-sensitive reagents AL-134.

-

ChemicalBook. Pyrazole - Safety Data Sheet.

-

Combi-Blocks, Inc. JW-7284 - Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.

-

Tokyo Chemical Industry Co., Ltd. 1H-Pyrazol-4-amine.

-

National Center for Biotechnology Information. 1H-pyrazol-4-amine. PubChem Compound Summary for CID 78035.

-

National Center for Biotechnology Information. Pyrazole. PubChem Compound Summary for CID 1048.

-

Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

-

American Elements. 1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride.

-

University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.

-

Florida State University, Emergency Management. Chemical Spills.

-

Sigma-Aldrich. Safety Data Sheet for Pyrazole.

-

OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps.

-

CymitQuimica. Safety Data Sheet for 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine.

-

Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

-

American Chemical Society. Guide for Chemical Spill Response.

-

ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3).

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

-

Merck Millipore. Pyrazole CAS 288-13-1.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1258640-05-9 Cas No. | 1-tert-Butyl-1H-pyrazol-4-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. web.mit.edu [web.mit.edu]

- 13. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]

- 14. acs.org [acs.org]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 17. fishersci.com [fishersci.com]

Technical Whitepaper: Biological Targeting Potential of the 1-Butyl-1H-pyrazol-4-amine Scaffold

Topic: Potential Biological Targets for 1-Butyl-1H-pyrazol-4-amine Scaffolds Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists

Executive Summary

The This compound moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibition. While often utilized as a synthetic intermediate, its structural architecture—comprising a planar, electron-rich pyrazole core, an exocyclic primary amine, and a lipophilic N-butyl tail—renders it an ideal pharmacophore for ATP-competitive inhibition. This guide analyzes the scaffold’s primary biological targets, specifically Cyclin-Dependent Kinase 2 (CDK2) and Rho-associated Protein Kinase (ROCK-II) , and details the mechanistic basis for its activity. We provide validated experimental protocols for synthesizing and screening libraries based on this core, offering a roadmap for transforming this fragment into potent therapeutic agents.

Chemical Profile & Pharmacophore Analysis

The this compound scaffold is defined by three critical interaction vectors that dictate its biological affinity:

| Feature | Chemical Property | Biological Function |

| Exocyclic Amine (C4-NH₂) | H-Bond Donor | Critical for anchoring to the hinge region of kinase ATP pockets (e.g., interaction with backbone carbonyls). |

| Pyrazole Nitrogen (N2) | H-Bond Acceptor | Complementary hinge interaction; often pairs with the amine to form a bidentate binding motif. |

| N1-Butyl Chain | Lipophilic/Flexible | Occupies the Solvent Front or Ribose Pocket . The n-butyl chain offers flexibility to traverse hydrophobic channels, unlike rigid phenyl or bulky t-butyl groups. |

| Planar Core | Aromatic | Facilitates |

Primary Biological Targets

Research indicates that when derivatized, this scaffold shows high affinity for serine/threonine kinases. The 4-amino group is the lynchpin for this activity.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a central regulator of the cell cycle (G1/S transition).[1] Inhibitors based on the aminopyrazole scaffold function as bioisosteres for traditional phenylsulfonamides.

-

Mechanism: The pyrazole-4-amine motif mimics the adenine ring of ATP. The exocyclic amine forms a hydrogen bond with the backbone carbonyl of Leu83 (in CDK2), while the pyrazole N2 accepts a hydrogen bond from the backbone NH of Leu83 .

-

Significance: Selective inhibition of CDK2 is a sought-after strategy for cancer therapy, particularly in overcoming resistance to CDK4/6 inhibitors.[1][2]

Rho-associated Protein Kinase (ROCK-II)

ROCK-II mediates cytoskeletal reorganization.

-

Mechanism: this compound derivatives have been identified as potent ROCK-II inhibitors. The scaffold binds at the hinge, while the N1-butyl group extends towards the solvent interface, improving solubility and permeability compared to purely aromatic inhibitors.

-

Therapeutic Application: Hypertension, glaucoma, and neuronal regeneration.

Secondary Targets (Enzymatic & GPCR)

-

DPP-IV (Dipeptidyl Peptidase-4): Pyrazole-4-amine derivatives have shown utility in type 2 diabetes research by inhibiting DPP-IV, thereby extending the half-life of incretin hormones.

-

Src Family Kinases (Lck, Fyn): The scaffold serves as a core for "PP-like" inhibitors (e.g., PP1, PP2 analogs), targeting the Src homology domain.

Mechanistic Visualization

The following diagram illustrates the "Hinge Binding" mechanism, which is the foundational logic for using this scaffold in kinase drug discovery.

Figure 1: Schematic representation of the bidentate hydrogen bonding mode between the aminopyrazole scaffold and a generic kinase hinge region.

Experimental Protocols

To validate this scaffold against the targets listed above, the following self-validating protocols are recommended.

Synthesis of the Core Scaffold

Causality: Direct condensation is chosen over multi-step protection/deprotection to maximize yield and minimize side reactions.

Reagents:

-

1-Butylhydrazine hydrochloride (1.0 equiv)

-

3-Aminocrotononitrile (or 2-(ethoxymethylene)malononitrile for 4-CN precursor) (1.0 equiv)

-

Ethanol (Solvent)[3]

-

Triethylamine (Base)[4]

Step-by-Step Protocol:

-

Preparation: Dissolve 1-butylhydrazine HCl (10 mmol) in Ethanol (20 mL) in a round-bottom flask. Add Triethylamine (12 mmol) to liberate the free hydrazine.

-

Condensation: Add 2-(ethoxymethylene)malononitrile (10 mmol) dropwise at 0°C.

-

Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water and brine.

-

Purification: Recrystallize from Ethanol/Hexane to yield the intermediate 5-amino-1-butyl-1H-pyrazole-4-carbonitrile.

-

Hydrolysis/Decarboxylation (if needed for 4-amine): Note: A more direct route to the 4-amine involves nitrosation of the pyrazole followed by reduction (e.g., H2/Pd-C).

In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo™ assay is selected for its high sensitivity and resistance to interference from fluorescent compounds, which is common with aromatic scaffolds.

Materials:

-

Recombinant CDK2/CyclinE1 complex.

-

Substrate: Histone H1.

-

Test Compound: this compound derivative (dissolved in DMSO).

Protocol:

-

Master Mix: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Incubation: In a 384-well plate, add 5 µL of kinase/substrate mix. Add 2.5 µL of Test Compound (serial dilutions). Incubate for 10 min at RT.

-

Reaction Start: Add 2.5 µL of ATP (10 µM final). Incubate for 60 min at RT.

-

Depletion: Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

-

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Readout: Measure luminescence. Calculate IC50 using a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the logical flow for optimizing the this compound scaffold into a lead candidate.

Figure 2: Optimization workflow from core scaffold to lead kinase inhibitor.

References

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: PubMed / MDPI (2023). Context: Establishes the pyrazole-amine scaffold as a bioisostere for phenylsulfonamides in CDK2 inhibition. URL:[Link]

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent ROCK-II Inhibitors. Source: PubMed Central / NIH. Context: Validates the pyrazole group as a hinge-binding moiety in ROCK-II inhibitors.[5] URL:[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI (Molecules, 2023). Context: Comprehensive review of 4-aminopyrazole derivatives and their SAR in anticancer applications. URL:[Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Source: Organic Syntheses (2013). Context: Provides the foundational synthetic protocols for alkyl-aminopyrazoles. URL:[Link]

Sources

- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Crystal Structure Analysis of 1-Butyl-1H-pyrazol-4-amine Salts

Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, the aminopyrazole scaffold is a privileged structure, serving as a core pharmacophore in numerous kinase inhibitors (e.g., crizotinib, ruxolitinib). 1-Butyl-1H-pyrazol-4-amine represents a critical building block where the N-butyl chain modulates lipophilicity and the 4-amino group serves as a vector for further functionalization or hydrogen bonding.

However, the free base of this molecule often exhibits suboptimal physicochemical properties, such as low aqueous solubility or hygroscopicity. Converting this base into a salt form (e.g., Hydrochloride, Tosylate, Mesylate) is a standard strategy to enhance bioavailability and stability.

This technical guide details the crystal structure analysis of these salts. It moves beyond simple data collection to explain the causality of solid-state behaviors—how protonation sites, counter-ion geometry, and alkyl chain flexibility dictate the crystal lattice.

Structural Chemistry & Tautomeric Control

Before attempting crystallization, one must understand the molecular dynamics. 1H-pyrazoles exhibit annular tautomerism. In the neutral state, the proton oscillates between N1 and N2.

The Salt Formation Effect: Reacting this compound with a strong acid (e.g., HCl) protonates the most basic site. In aminopyrazoles, the exocyclic amine is generally less basic than the ring nitrogens due to resonance delocalization. However, crystallographic evidence in similar systems suggests protonation often occurs at the ring N2 position (forming a pyrazolium cation) or, depending on pKa differentials, the exocyclic amine.

-

Critical Insight: Salt formation "locks" the tautomeric state, reducing disorder in the crystal lattice and facilitating the formation of robust hydrogen-bonding networks.

Visualization: Structural Logic of Salt Formation

Figure 1: The transition from dynamic solution-phase tautomerism to a locked, ordered solid-state lattice via salt formation.

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (SCXRD), we employ a self-validating slow-evaporation protocol.

Materials[1][2][3][4][5][6]

-

Precursor: this compound (>98% purity).

-

Acids: Hydrochloric acid (1M in diethyl ether), p-Toluenesulfonic acid monohydrate.

-

Solvents: Ethanol (absolute), Acetonitrile, Ethyl Acetate.

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Stoichiometry | Dissolve amine (1.0 eq) in minimal Ethanol. Add Acid (1.05 eq) dropwise at 0°C. | Slight excess of acid ensures complete protonation and prevents free-base co-crystallization. |

| 2. Nucleation | Stir for 30 mins. Evaporate solvent to dryness to obtain bulk salt. | Verifies salt formation via melting point shift before attempting crystal growth. |

| 3. Solubility Screen | Test bulk salt in MeOH, ACN, THF. | Identify a solvent where the salt is moderately soluble (not too high, not insoluble). |

| 4. Vapor Diffusion | Dissolve salt in "Good Solvent" (e.g., MeOH). Place in inner vial. Add "Anti-Solvent" (e.g., Et2O) to outer vial. Seal. | Vapor Diffusion yields higher quality crystals than evaporation for ionic salts by controlling supersaturation rate. |

| 5. Harvesting | Isolate crystals after 2-5 days. Mount on Kapton loop with Paratone oil. | Oil protects hygroscopic salts from atmospheric moisture during X-ray data collection. |

Crystal Structure Analysis (SCXRD)

Once data is collected (typically at 100K to reduce thermal motion), the analysis focuses on three specific structural pillars.

Unit Cell & Space Group

Aminopyrazole salts often crystallize in monoclinic space groups (e.g., P21/c). The presence of the butyl chain introduces conformational flexibility, often requiring a larger unit cell to accommodate the alkyl packing.

Expected Parameters (Representative):

-

Crystal System: Monoclinic or Triclinic.

-

Z (Molecules/Cell): 4.

-

Density: ~1.2 - 1.3 g/cm³.

Hydrogen Bonding Networks (The "Zipper")

The most critical feature in pyrazole salts is the hydrogen bonding network.

-

Donors: The protonated ring nitrogen (N2-H) and the exocyclic amine (-NH2).

-

Acceptors: The counter-ion (Cl-, Sulfonate oxygen).

The Charge-Assisted Hydrogen Bond:

In the Hydrochloride salt, look for a strong interaction between the protonated Pyrazole-N and the Chloride ion (

-

Distance: Typically 3.0 – 3.2 Å.

-

Angle: Near 180° (linear).[1]

Packing & Pi-Stacking

Unlike tert-butyl analogs which are globular and inhibit close stacking, the linear 1-butyl chain allows the pyrazole rings to slide closer together.

-

Pi-Pi Stacking: Look for centroid-to-centroid distances of < 3.8 Å between antiparallel pyrazole rings. This stabilizes the lattice in the a or b direction.

-

Hydrophobic Zones: The butyl chains will aggregate into hydrophobic channels, separating the ionic/hydrophilic layers. This "lamellar" packing is characteristic of amphiphilic salts.

Workflow Visualization: From Data to Structure

The following diagram outlines the decision tree for solving and refining the structure, emphasizing the handling of the butyl chain disorder.

Figure 2: Crystallographic refinement workflow, highlighting the specific challenge of modeling alkyl chain disorder in 1-butyl derivatives.

Comparative Data Analysis

When analyzing your specific salt, compare your bond lengths against standard values to validate the protonation state.

Table 1: Diagnostic Bond Lengths (Å)

| Bond | Neutral Pyrazole (Avg) | Protonated Salt (Expected) | Interpretation |

| N1-N2 | 1.34 - 1.36 | 1.33 - 1.35 | Minimal change, but ring aromaticity is preserved. |

| C3-C4 | 1.37 - 1.39 | 1.38 - 1.40 | Slight elongation may occur due to resonance shifts. |

| C-N (Exocyclic) | 1.38 - 1.40 | 1.35 - 1.37 | Key Indicator: Shortening indicates conjugation of the amine lone pair into the cationic ring. |

Note: Data derived from statistical analysis of pyrazole fragments in the Cambridge Structural Database (CSD).

References

-

Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025).[2] Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine. Zeitschrift für Kristallographie - New Crystal Structures. Link

-

Foces-Foces, C., et al. (1999). Pyrazoles and Pyrazolium Salts: Geometry and Intermolecular Interactions. Acta Crystallographica Section B. Link

- Wouters, J., & Quere, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing. (Standard text for salt selection logic).

-

Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-System: Statistical analysis of N-N bond lengths in pyrazolium cations. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-Butyl-1H-pyrazol-4-amine

Abstract

This document provides detailed, validated protocols for the synthesis of 1-Butyl-1H-pyrazol-4-amine, a key building block for pharmaceutical and agrochemical research. The primary recommended route is a robust, two-step synthesis commencing from commercially available 4-nitropyrazole. This pathway involves an N-butylation reaction followed by a high-efficiency catalytic hydrogenation to yield the target amine. An alternative classical approach, the Knorr pyrazole synthesis, is also discussed to provide a comprehensive overview for researchers. Each protocol includes a rationale for methodological choices, step-by-step instructions, and quantitative data to ensure reproducibility and success for scientists in drug development and chemical research.

Introduction

4-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their utility stems from their ability to act as versatile pharmacophores that can engage in various biological interactions. A notable example is the pyrazole ring's presence in several FDA-approved drugs. The title compound, this compound, is a valuable intermediate, providing a lipophilic butyl group on the N1 position for modulating pharmacokinetic properties and a reactive primary amine at the C4 position for further synthetic elaboration.

This guide presents the most reliable and scalable synthetic methodology for this compound, focusing on a strategy that prioritizes yield, purity, and operational simplicity by starting from a pre-formed pyrazole ring.

Recommended Synthesis Pathway: Two-Step Synthesis from 4-Nitropyrazole

This pathway is recommended for its high overall yield, excellent regioselectivity, and use of readily available starting materials. The strategy involves first introducing the butyl group onto the N1 position of 4-nitropyrazole, followed by the reduction of the nitro group to the desired amine.

Overall Workflow

Caption: N-Butylation of 4-nitropyrazole.

Causality & Experimental Choices:

-

Reagents: Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) are the classic Mitsunobu reagents. DIAD is often preferred over the diethyl analog (DEAD) for its slightly lower reactivity and better stability.

-

Solvent: Anhydrous Tetrahydrofuran (THF) is an excellent solvent for this reaction as it dissolves the reactants and intermediates well and is inert under the reaction conditions.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic formation of the betaine intermediate from PPh₃ and DIAD. Allowing the reaction to warm to room temperature ensures completion. [1] Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq).

-

Add anhydrous THF to dissolve the solids.

-

Add 1-butanol (1.2 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. [2]6. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Example Quantity (10 mmol scale) |

|---|---|---|---|

| 4-Nitropyrazole | 113.08 | 1.0 | 1.13 g |

| 1-Butanol | 74.12 | 1.2 | 0.89 g (1.1 mL) |

| Triphenylphosphine | 262.29 | 1.5 | 3.93 g |

| DIAD | 202.21 | 1.5 | 3.03 g (3.1 mL) |

| Anhydrous THF | - | - | ~50 mL |

| Expected Yield: | | | 75-90% |

Protocol 2: Reduction of 1-Butyl-4-nitro-1H-pyrazole

Catalytic hydrogenation is the method of choice for reducing aromatic nitro groups to amines due to its high efficiency, clean conversion, and simple workup. [3]The catalyst, typically Palladium on carbon (Pd/C), facilitates the addition of hydrogen across the nitro group, producing the amine and water as the only byproduct.

Reaction Scheme:

Caption: Catalytic hydrogenation of the nitro-intermediate.

Causality & Experimental Choices:

-

Catalyst: 10% Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for this transformation. A catalyst loading of 5-10 mol% is typical.

-

Hydrogen Source: The reaction can be run using a balloon filled with hydrogen gas at atmospheric pressure for small-scale synthesis. For larger scales or faster reaction times, a Parr hydrogenator at elevated pressure (e.g., 50 psi) is ideal. [4]* Solvent: Methanol (MeOH) or Ethanol (EtOH) are excellent solvents as they dissolve the starting material and product well and are inert.

-

Workup: The workup is straightforward, involving filtration to remove the heterogeneous catalyst. This is a significant advantage over stoichiometric metal reductants like SnCl₂, which require tedious workups to remove metal salts. [5] Experimental Protocol:

-

In a flask suitable for hydrogenation, dissolve 1-Butyl-4-nitro-1H-pyrazole (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

-

Seal the vessel and purge it with hydrogen gas (or evacuate and backfill with H₂ three times).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon or ~50 psi) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Once complete, carefully purge the vessel with nitrogen or argon to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which is often pure enough for subsequent steps or can be further purified by chromatography or crystallization if necessary.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Example Quantity (8 mmol scale) |

|---|---|---|---|

| 1-Butyl-4-nitro-1H-pyrazole | 169.18 | 1.0 | 1.35 g |

| 10% Pd/C | - | 0.05 - 0.10 | 85 - 170 mg |

| Hydrogen (H₂) | 2.02 | Excess | 1 atm (balloon) or 50 psi |

| Methanol | - | - | ~40 mL |

| Expected Yield: | | | >95% |

Alternative Synthetic Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and powerful method for constructing the pyrazole ring itself. [6][7]This approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. [8]To obtain a 4-aminopyrazole, a specialized dicarbonyl equivalent is required, such as 2-formyl-3-oxobutanenitrile or its enamine equivalent.

Reaction Scheme:

Caption: Knorr synthesis for this compound.

Rationale & Discussion: This de novo synthesis builds the heterocyclic core and installs the butyl and amino groups in a single cyclization step. The key is the selection of the 1,3-dielectrophile. A precursor like 2-(ethoxymethylene)-3-oxobutanenitrile contains the necessary functionality. The reaction proceeds through initial attack of the substituted hydrazine at one carbonyl (or its enol ether equivalent), followed by intramolecular cyclization onto the nitrile group, which ultimately becomes the C4-amino group after tautomerization. Advantages:

-

Convergent synthesis, potentially reducing step count from different starting materials.

Challenges:

-

Precursor Availability: The required 1,3-dicarbonyl precursors are often not as readily available as 4-nitropyrazole and may require separate synthesis.

-

Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, mixtures of regioisomers can form. [9]While the chosen precursor is designed to direct the desired outcome, careful optimization is often necessary.

This route is a viable alternative, particularly for generating diverse analogs where modifying the dicarbonyl precursor is synthetically advantageous. However, for the specific synthesis of the title compound, the two-step route from 4-nitropyrazole is generally more direct and higher yielding.

Conclusion

For the reliable and efficient synthesis of this compound, a two-step protocol starting from 4-nitropyrazole is highly recommended. The N-butylation via the Mitsunobu reaction followed by catalytic hydrogenation of the nitro intermediate provides the target compound in high overall yield and purity. This pathway offers superior regiocontrol and operational simplicity compared to classical ring-formation strategies, making it ideal for applications in medicinal chemistry and drug development.

References

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Substrate scope of the mechanochemical Mitsunobu process. (n.d.). ResearchGate. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved from [Link]

-

Harusawa, S. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Bulletin of Osaka University of Pharmaceutical Sciences, 10, 75-86. Retrieved from [Link]

-

Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. (2007). ResearchGate. Retrieved from [Link]

-

N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (n.d.). ResearchGate. Retrieved from [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. DSpace@MIT. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

(1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate. (n.d.). Organic Syntheses. Retrieved from [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). ResearchGate. Retrieved from [Link]

-

Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

-

1-allyl-4-nitropyrazole. (2006). Org Prep Daily. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

What groups can be reduced by Sn/HCl? (n.d.). Chemistry Stack Exchange. Retrieved from [Link]

-

1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbonitrile derivatives. (n.d.). World Scientific News. Retrieved from [Link]

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Reaction with 1,3‐dicarbonyl compounds 5 a–c. (n.d.). ResearchGate. Retrieved from [Link]

-

Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved from [Link]

-

2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Reactivity of different 1,3‐dicarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Hydrogenation of nitro compounds. (n.d.). Google Patents.

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. Retrieved from [Link]

-

Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.

-

Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 4. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

Application Note: Functionalization of the C-4 Amino Group in 1-Butylpyrazoles

Introduction & Strategic Importance

The 1-butyl-1H-pyrazol-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., CDKs, Aurora kinases), GPCR modulators, and anti-inflammatory agents. The C-4 amino group offers a pivotal vector for distinct chemical modifications that modulate solubility, lipophilicity (LogP), and target binding affinity.

Unlike the highly basic aliphatic amines, the C-4 amino group of the pyrazole ring exhibits reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic system and the potential for lone-pair delocalization. Consequently, functionalization requires tailored protocols to ensure high conversion and prevent side reactions such as over-alkylation or N-1 dealkylation.

This guide provides field-proven, high-fidelity protocols for the four most critical functionalization pathways: Acylation , Sulfonylation , Reductive Amination , and Palladium-Catalyzed Arylation .

Chemical Reactivity Profile

Understanding the electronic environment is prerequisite to successful synthesis:

-

Nucleophilicity: The C-4 amine is moderately nucleophilic (

of conjugate acid -

Regiochemistry: The N-1 butyl group blocks the most acidic site, forcing reaction at the exocyclic C-4 amine. However, under forcing acidic conditions, dealkylation or migration can occur.

-

Solubility: The butyl chain imparts lipophilicity, making these substrates soluble in DCM, DCE, and EtOAc, but potentially problematic in highly aqueous media.

Decision Matrix for Functionalization

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the desired physicochemical outcome.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Target: Synthesis of 4-amido-1-butylpyrazoles.

Rationale: The reduced nucleophilicity of the C-4 amine often makes standard EDC/NHS couplings sluggish. We utilize HATU for carboxylic acids due to its superior activation kinetics, or Acid Chlorides for sterically hindered substrates.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Carboxylic Acid (1.1 eq) OR Acid Chloride (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) [If using acid]

-

Base: DIPEA (3.0 eq) [for HATU] or TEA (2.0 eq) [for Acid Chloride]

-

Solvent: DMF (anhydrous) or DCM

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes to form the activated ester.

-

Note: A color change to yellow/orange is typical.

-

-

Addition: Add this compound (1.0 eq) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for consumption of the amine (

). -

Workup: Dilute with EtOAc. Wash sequentially with sat.

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash column chromatography (Gradient: 0

10% MeOH in DCM).

Protocol B: Reductive Amination (N-Alkylation)

Target: Synthesis of secondary amines (N-alkyl-1-butylpyrazol-4-amines).

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method as it allows for mono-alkylation control and tolerates the heteroaromatic ring.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Aldehyde/Ketone (1.1–1.5 eq)

-

Reductant:

(STAB) (2.0 eq) -

Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

-

Imine Formation: In a sealed vial, dissolve the amine (1.0 eq) and aldehyde (1.2 eq) in DCE (0.1 M).

-